Physicochemical properties of 4-(2-Amino-4-bromophenyl)piperazin-2-one
Physicochemical properties of 4-(2-Amino-4-bromophenyl)piperazin-2-one
An In-depth Technical Guide to the Physicochemical Properties of 4-(2-Amino-4-bromophenyl)piperazin-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physicochemical properties of the novel compound 4-(2-Amino-4-bromophenyl)piperazin-2-one. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights into the experimental rationale and methodological rigor required for the thorough characterization of a new chemical entity (NCE) in a drug discovery pipeline. The narrative emphasizes the "why" behind experimental choices, ensuring that the described protocols are self-validating and grounded in established scientific principles.
Introduction: The Significance of Physicochemical Profiling
In the landscape of modern drug discovery, the aphorism "the molecule is the medicine" has never been more salient. The journey from a promising hit to a viable clinical candidate is paved with a deep understanding of a compound's intrinsic physicochemical properties. These characteristics, including solubility, lipophilicity, and ionization state, govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its efficacy and safety.[1][2][3] The compound 4-(2-Amino-4-bromophenyl)piperazin-2-one, a substituted phenylpiperazinone, represents a structural motif of interest due to the prevalence of the piperazine core in numerous approved drugs.[4][5][6] This guide will therefore serve as a foundational document for its characterization, outlining both predictive and experimental approaches to define its drug-like potential.[2][7]
Molecular Overview and In Silico Predictions
A foundational step in characterizing any NCE is to establish its structural and basic molecular properties. These values, often predicted using computational models, provide initial estimates that guide experimental design.
Chemical Structure:
Note: The above DOT script is a placeholder for a proper chemical structure as Graphviz is not ideal for complex chemical drawings. A 2D chemical structure image would be inserted here in a full whitepaper.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Method/Software | Significance in Drug Discovery |
| Molecular Formula | C₁₀H₁₂BrN₃O | - | Defines the elemental composition and exact mass. |
| Molecular Weight | 286.13 g/mol | - | Influences diffusion, bioavailability, and fits within Lipinski's Rule of Five. |
| cLogP | 1.5 - 2.5 | Cheminformatic Tools | Indicates lipophilicity, affecting membrane permeability, solubility, and metabolism.[2][3] |
| Topological Polar Surface Area (TPSA) | ~68 Ų | Cheminformatic Tools | Predicts passive molecular transport through membranes. |
| pKa (most basic) | 7.5 - 8.5 (piperazine N) | ACD/Labs, ChemAxon | Determines the ionization state at physiological pH, impacting solubility and receptor binding. |
| pKa (most acidic) | 16-17 (amide N-H) | ACD/Labs, ChemAxon | Indicates potential for hydrogen bonding. |
Proposed Synthetic Route
A plausible and efficient synthesis is crucial for producing sufficient material for characterization. Based on established methodologies for piperazinone synthesis, a potential route is outlined below.[8] This provides context for potential impurities that may need to be monitored during analysis.
Caption: Proposed two-step synthesis of the target compound.
Core Physicochemical Properties: A Methodological Guide
The following sections detail the experimental protocols for determining the key physicochemical properties of 4-(2-Amino-4-bromophenyl)piperazin-2-one.
Melting Point and Thermal Behavior
Importance: The melting point is a fundamental indicator of purity. A sharp melting range typically signifies a highly pure compound. Furthermore, thermal analysis by Differential Scanning Calorimetry (DSC) can reveal polymorphism, which has significant implications for solubility, stability, and bioavailability.
Experimental Protocol: Differential Scanning Calorimetry (DSC)
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Sample Preparation: Accurately weigh 2-5 mg of the synthesized compound into an aluminum DSC pan.
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Instrumentation: Use a calibrated DSC instrument (e.g., TA Instruments Q2000).
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Method:
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Equilibrate the sample at 25 °C.
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Ramp the temperature from 25 °C to a temperature above the expected melting point (e.g., 300 °C) at a rate of 10 °C/min under a nitrogen atmosphere.
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Data Analysis: The peak of the endotherm corresponds to the melting point. The onset temperature is also recorded. The sharpness of the peak provides an indication of purity.
Aqueous Solubility
Importance: Adequate aqueous solubility is a prerequisite for oral absorption. Poor solubility is a major cause of failure for drug candidates.[3]
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
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System Preparation: Prepare a series of buffered solutions at physiologically relevant pH values (e.g., pH 2.0, 6.5, and 7.4).
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Sample Addition: Add an excess of the solid compound to each buffer in a sealed vial to create a saturated solution.
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Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.
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Sample Processing: Centrifuge the samples to pellet the excess solid. Carefully remove an aliquot of the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.
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Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method. A calibration curve with known concentrations must be prepared.
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Data Reporting: Report the solubility in µg/mL or µM at each pH.
Lipophilicity (LogP/LogD)
Importance: Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is critical for membrane permeability.[3] LogP refers to the partition coefficient of the neutral species, while LogD is the distribution coefficient at a specific pH, accounting for all ionic species.
Experimental Protocol: Shake-Flask Method for LogD₇.₄
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System Preparation: Use a biphasic system of n-octanol (pre-saturated with pH 7.4 buffer) and pH 7.4 phosphate buffer (pre-saturated with n-octanol).
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Sample Addition: Dissolve a known amount of the compound in the aqueous phase.
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Partitioning: Add an equal volume of the n-octanol phase, and shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning.
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Phase Separation: Centrifuge the mixture to ensure complete separation of the aqueous and organic layers.
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Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using HPLC-UV.
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Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ( [Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )
Spectroscopic and Analytical Characterization
Confirmation of the chemical structure and assessment of purity are non-negotiable steps. The following techniques provide orthogonal data to build a complete analytical profile.
Sources
- 1. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]
- 2. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 4. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione [mdpi.com]
- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and analgesic activities of some (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates and 2-aminonicotinates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Piperazine synthesis [organic-chemistry.org]
